ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative featuring a benzothiazole moiety at position 3 and a 4-chlorobutanoyloxy substituent at position 5. The compound’s core structure includes a 4-oxo-4H-chromene (coumarin) scaffold, which is modified with an ethyl ester at position 6.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-7-(4-chlorobutanoyloxy)-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6S/c1-2-29-23(28)21-19(22-25-15-6-3-4-7-17(15)32-22)20(27)14-10-9-13(12-16(14)31-21)30-18(26)8-5-11-24/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAANJSUQONBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCCCl)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Chromene Core: The chromene core is often synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Esterification: The chromene derivative is then esterified with 4-chlorobutanoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate has been studied for its efficacy against various bacterial strains. The presence of the benzothiazole moiety contributes to its biological activity, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
This compound has shown promise in anticancer research. Studies have demonstrated that derivatives containing the chromene structure can inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells, making it a potential lead compound for further development into anticancer therapeutics .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it can act as an inhibitor of certain kinases involved in cancer progression. This property makes it valuable for designing targeted therapies that can disrupt cancer cell signaling pathways .
Photonic Materials
The unique optical properties of compounds like this compound make it suitable for applications in photonics. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Additives
In materials science, this compound can serve as an additive in polymers to enhance their mechanical and thermal properties. The incorporation of benzothiazole derivatives into polymer matrices has been shown to improve stability and performance under various conditions .
Fluorescent Probes
Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological systems. Its fluorescence properties allow for tracking cellular processes and studying interactions within biological environments .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery applications. By modifying its structure, researchers aim to create carriers that can efficiently transport therapeutic agents to targeted sites within the body .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Antimicrobial Activity | Potential treatment for bacterial infections |
| Anticancer Properties | Inhibition of cancer cell proliferation |
| Enzyme Inhibition | Targeting specific kinases in cancer therapy |
| Photonic Materials | Development of OLEDs and optoelectronic devices |
| Polymer Additives | Enhancing mechanical and thermal properties of polymers |
| Fluorescent Probes | Tracking cellular processes in biological research |
| Drug Delivery Systems | Creating carriers for targeted drug delivery |
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chromene core may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Analog 1: 3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobutanoate (RN: 577963-36-1)
- Structural Differences : This analog replaces the ethyl ester at position 2 with a methyl group.
- The shared 4-chlorobutanoyloxy group at position 7 suggests similar metabolic stability and membrane permeability due to the chlorine atom’s electronegativity .
Analog 2: BC15 (2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide)
- Structural Differences: BC15 features an acetamide group at position 7 instead of 4-chlorobutanoyloxy.
- Functional Implications :
Analog 3: BC6 (Coumarin 6; 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin)
- Structural Differences: BC6 incorporates a diethylamino group at position 7, a strong electron donor.
- Functional Implications: The diethylamino group shifts absorption/emission spectra to longer wavelengths (near-infrared), making BC6 suitable for imaging applications. In contrast, the target compound’s 4-chlorobutanoyloxy group may prioritize stability over fluorescence intensity .
Table 1: Comparative Analysis of Structural Features
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives, characterized by a chromene backbone and various substituents that enhance its biological activity. The presence of the benzothiazole moiety is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. In vitro evaluations against various cancer cell lines (e.g., MCF-7, SW480, A549) demonstrated significant antiproliferative effects, with mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound has also been noted for its antimicrobial properties. It has been tested as a potential anti-tuberculosis agent and has shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Other Pharmacological Activities
This compound exhibits a range of other biological activities:
- Antifungal : Effective against various fungal pathogens.
- Anti-inflammatory : Demonstrates potential in reducing inflammation in preclinical models.
- Sedative : Exhibits properties that may be beneficial in treating anxiety disorders.
The biological effects of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression and microbial survival.
- Cell Cycle Modulation : The compound can induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Reactive Intermediate Generation : Hydrolysis and photolysis studies suggest that it can generate reactive intermediates that contribute to its cytotoxic effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- A study demonstrated that a related compound exhibited significant antitumor activity in vivo, supporting its potential for further development as an anticancer agent .
- Another investigation into the antimicrobial properties of similar compounds found promising results against resistant strains of bacteria, indicating potential use in treating infections where conventional antibiotics fail .
Summary Table of Biological Activities
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Anticancer | Significant inhibition of cell proliferation | Apoptosis induction |
| Antimicrobial | Effective against multiple pathogens | Cell wall synthesis disruption |
| Antifungal | Active against various fungal species | Unknown |
| Anti-inflammatory | Reduces inflammation | Cytokine modulation |
| Sedative | Potential anxiolytic effects | Unknown |
Q & A
Q. Advanced: What strategies optimize the coupling efficiency between benzothiazole and chromene moieties during synthesis?
- Methodological Answer:
The compound is typically synthesized via a multi-step sequence involving:- Chromene Core Formation: Base-catalyzed condensation of substituted salicylaldehydes with active methylene compounds (e.g., ethyl acetoacetate) under reflux conditions .
- Benzothiazole Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the benzothiazole moiety, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Acylation: Reaction of the hydroxyl group with 4-chlorobutanoyl chloride in the presence of a base (e.g., DMAP) to install the chlorobutanoyloxy substituent .
Optimization Strategies:
- Use of microwave-assisted synthesis to enhance reaction rates and yields for temperature-sensitive steps .
- Screening coupling agents (e.g., HATU vs. EDC) to minimize byproduct formation during acylation .
Basic: What analytical techniques confirm the compound’s structural integrity?
Q. Advanced: How to resolve discrepancies in NMR data due to dynamic rotational isomerism?
- Methodological Answer:
Basic Characterization:- NMR (¹H/¹³C): Assign peaks for chromene (δ 6.5–8.5 ppm for aromatic protons), benzothiazole (δ 7.8–8.3 ppm), and ester carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., chromene ring conformation) .
Advanced Resolution: - Variable-Temperature NMR: Identify rotational isomers by observing coalescence of split signals at elevated temperatures .
- DFT Calculations: Compare experimental NOESY correlations with computed low-energy conformers .
Basic: What storage conditions prevent degradation of this compound?
Q. Advanced: How to characterize degradation products under accelerated stability conditions?
- Methodological Answer:
Basic Storage:- Store in airtight containers at –20°C in a dry, inert atmosphere (e.g., argon) to prevent hydrolysis of the ester and acyloxy groups .
Advanced Characterization: - Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC-MS to identify degradation pathways (e.g., ester hydrolysis or benzothiazole ring oxidation) .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under standard storage conditions .
- Store in airtight containers at –20°C in a dry, inert atmosphere (e.g., argon) to prevent hydrolysis of the ester and acyloxy groups .
Basic: What in vitro assays evaluate its biological activity?
Q. Advanced: How to interpret dose-response anomalies in enzyme inhibition assays?
- Methodological Answer:
Basic Assays:- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR or CDK2) .
- Antimicrobial Screening: Employ microdilution methods (MIC determination) against Gram-positive/negative strains .
Advanced Interpretation: - Check for Allosteric Effects: Perform enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Cellular Toxicity Controls: Use MTT assays to rule out false positives from cytotoxicity .
Basic: What safety protocols mitigate occupational exposure during synthesis?
Q. Advanced: How to quantify inhalation risks during scale-up?
- Methodological Answer:
Basic Protocols:- Use fume hoods, nitrile gloves, and sealed reaction systems to avoid aerosolized particles .
Advanced Quantification: - Air Sampling: Deploy personal aerosol monitors (e.g., NIOSH Method 0600) to measure airborne concentrations during isolation steps .
- Risk Assessment: Calculate time-weighted averages (TWA) and compare to OSHA permissible exposure limits (PELs) for chlorinated compounds .
- Use fume hoods, nitrile gloves, and sealed reaction systems to avoid aerosolized particles .
Basic: What computational tools predict its reactivity with biological targets?
Q. Advanced: How to validate DFT-derived binding modes with experimental data?
- Methodological Answer:
Basic Tools:- Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify potential targets .
Advanced Validation: - SAR by NMR: Compare predicted binding poses with experimental NOE restraints from protein-ligand complexes .
- Alchemical Free Energy Calculations: Correlate computed ΔG values with IC₅₀ data .
- Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify potential targets .
Basic: What is the role of the 4-chlorobutanoyloxy group in modulating bioactivity?
Q. Advanced: How do electronic effects of substituents influence regioselective modifications?
- Methodological Answer:
Basic Role:- The electron-withdrawing chloro group enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins .
Advanced Analysis: - Hammett Studies: Replace the chloro group with other substituents (e.g., -F, -CF₃) and correlate σ values with activity trends .
- DFT Frontier Orbitals: Analyze HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attack .
- The electron-withdrawing chloro group enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins .
Basic: How to troubleshoot low yields in the acylation step?
Q. Advanced: What kinetic studies differentiate competing acylation pathways?
- Methodological Answer:
Basic Troubleshooting:- Use anhydrous solvents (e.g., CH₂Cl₂) and activate the hydroxyl group with TMSCl prior to acylation .
Advanced Kinetics: - Pseudo-First-Order Analysis: Vary concentrations of 4-chlorobutanoyl chloride to identify rate-limiting steps .
- LC-MS Monitoring: Detect intermediates (e.g., mixed carbonates) to map competing pathways .
- Use anhydrous solvents (e.g., CH₂Cl₂) and activate the hydroxyl group with TMSCl prior to acylation .
Basic: What chromatographic methods separate it from synthetic byproducts?
Q. Advanced: How to develop a stability-indicating HPLC method?
- Methodological Answer:
Basic Separation:- Reverse-Phase HPLC: Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to resolve polar byproducts (e.g., hydrolyzed esters) .
Advanced Development: - Design of Experiments (DoE): Optimize pH, temperature, and flow rate to maximize resolution of degradation products .
- Forced Degradation Correlation: Ensure method specificity by spiking samples with known degradants .
- Reverse-Phase HPLC: Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to resolve polar byproducts (e.g., hydrolyzed esters) .
Basic: What evidence supports its potential as a kinase inhibitor?
Q. Advanced: How to reconcile contradictory findings in target engagement assays?
- Methodological Answer:
Basic Evidence:- Structural analogy to known kinase inhibitors (e.g., flavone-based scaffolds) and in silico docking scores .
Advanced Reconciliation: - Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein thermal stability shifts .
- Off-Target Screening: Use kinome-wide profiling (e.g., KINOMEscan) to identify cross-reactive kinases .
- Structural analogy to known kinase inhibitors (e.g., flavone-based scaffolds) and in silico docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
